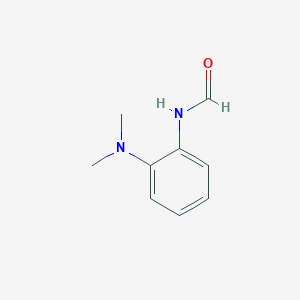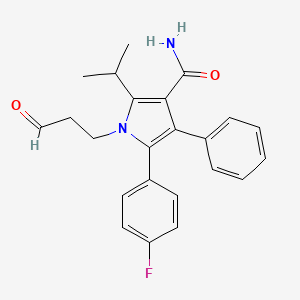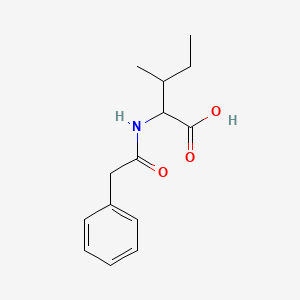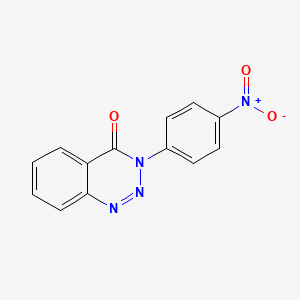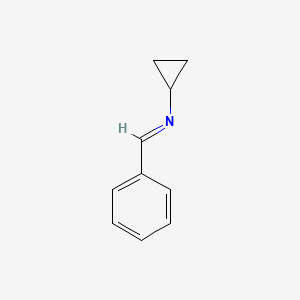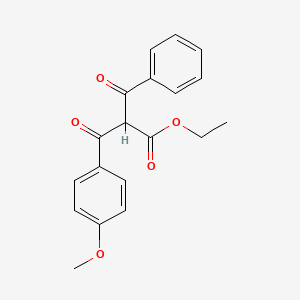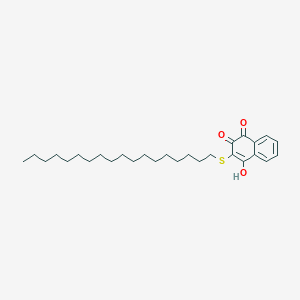
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by sulfonation and oxidation steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The octadecylsulfanyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxy and dione functionalities allow it to participate in redox reactions, while the octadecylsulfanyl chain provides hydrophobic interactions with biological membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthoquinone: A related compound with a similar naphthalene core but different substituents.
Naphthoquinone Derivatives: Compounds with similar redox properties and biological activities.
Indole Derivatives: Compounds with similar aromatic structures and potential biological applications
Uniqueness
4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione is unique due to its specific combination of hydroxy, octadecylsulfanyl, and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
67304-48-7 |
|---|---|
Fórmula molecular |
C28H42O3S |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
4-hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione |
InChI |
InChI=1S/C28H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-28-26(30)24-21-18-17-20-23(24)25(29)27(28)31/h17-18,20-21,30H,2-16,19,22H2,1H3 |
Clave InChI |
AVOARDDOYHZGIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



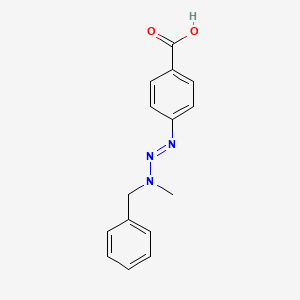
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
